molecular formula C20H34O3 B1683060 Vinigrol CAS No. 111025-83-3

Vinigrol

Cat. No.: B1683060
CAS No.: 111025-83-3
M. Wt: 322.5 g/mol
InChI Key: UADXIAKXDDMQEN-VGZBWQSVSA-N
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Description

Vinigrol is an antihypertensive and platelet aggregation inhibitory agent produced by a fungus, Virgaria nigra. II.

Scientific Research Applications

Antihypertensive Properties

Vinigrol has been recognized for its antihypertensive effects. Studies indicate that it can lower blood pressure through mechanisms involving vasodilation and inhibition of platelet aggregation. The compound has been shown to act as a tumor necrosis factor inhibitor, which may contribute to its cardiovascular benefits .

Anti-Cancer Activity

Recent research highlights this compound's significant anti-cancer properties. A study published in 2022 demonstrated that this compound activates the ATF4/DDIT3-mediated pathway of the unfolded protein response, leading to non-apoptotic cell death in breast cancer cells. This mechanism operates independently of caspase activities, distinguishing this compound from other chemotherapeutic agents . The broad cytotoxicity of this compound has been confirmed across various cancer types, suggesting its potential as a therapeutic agent in oncology.

Total Synthesis

The total synthesis of this compound has been a major focus for synthetic chemists due to its complex structure. The first successful total synthesis was reported in 2009 by Baran and colleagues, employing a series of innovative synthetic strategies to construct the challenging tricyclic framework .

Synthesis Method Key Steps Yield
Baran's Total SynthesisUtilized a combination of oxy-Cope rearrangement and Claisen rearrangement techniques1% overall yield
Mehta's ApproachEmployed Robinson annulation followed by vinyl magnesium bromide additionModerate yields achieved

These synthetic efforts not only provide insights into the structural complexity of this compound but also pave the way for developing analogs with enhanced biological activity.

Case Study: this compound in Breast Cancer Treatment

A recent study focused on this compound's mechanism in breast cancer cells revealed that activating the PERK/eIF2α pathway is crucial for inducing cell death. Researchers utilized CRISPR/Cas9 technology to manipulate gene expression, confirming that ATF4 and DDIT3 are essential mediators in this process . This case study underscores this compound's potential as a novel therapeutic target in cancer treatment.

Case Study: Cardiovascular Effects

Another investigation into this compound's cardiovascular effects demonstrated its ability to inhibit platelet aggregation effectively, which could reduce the risk of thrombotic events in hypertensive patients . The study involved both in vitro and in vivo models to assess its efficacy and safety profile.

Properties

CAS No.

111025-83-3

Molecular Formula

C20H34O3

Molecular Weight

322.5 g/mol

IUPAC Name

(1S,2R,5S,6S,9S,10R,13S,14S)-12-(hydroxymethyl)-2,9-dimethyl-6-propan-2-yltricyclo[8.4.0.05,14]tetradec-11-ene-1,13-diol

InChI

InChI=1S/C20H34O3/c1-11(2)15-7-5-12(3)17-9-14(10-21)19(22)18-16(15)8-6-13(4)20(17,18)23/h9,11-13,15-19,21-23H,5-8,10H2,1-4H3/t12-,13+,15-,16-,17-,18-,19+,20-/m0/s1

InChI Key

UADXIAKXDDMQEN-VGZBWQSVSA-N

SMILES

CC1CCC(C2CCC(C3(C1C=C(C(C23)O)CO)O)C)C(C)C

Isomeric SMILES

C[C@H]1CC[C@H]([C@@H]2CC[C@H]([C@@]3([C@H]1C=C([C@H]([C@H]23)O)CO)O)C)C(C)C

Canonical SMILES

CC1CCC(C2CCC(C3(C1C=C(C(C23)O)CO)O)C)C(C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Vinigrol;  Antibiotic FR 900478

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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